molecular formula C19H22N2OS B2379035 (3-(Pyridin-2-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421490-98-3

(3-(Pyridin-2-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2379035
CAS RN: 1421490-98-3
M. Wt: 326.46
InChI Key: FHAQAVMVGHQWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several interesting subunits: a pyrrolidine ring, a pyridine ring, a thiophene ring, and a cyclopentyl ring. These subunits are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and cyclopentyl rings would provide steric bulk, while the pyridine and thiophene rings could participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple rings would likely make it relatively rigid, and the nitrogen in the pyrrolidine ring could potentially form hydrogen bonds .

Scientific Research Applications

Potent Anti-tumor Agents

Research has identified thienopyridine and benzofuran derivatives, including compounds structurally related to "(3-(Pyridin-2-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone", as potent anti-tumor agents. These compounds have shown selectivity against tumorigenic cell lines, with studies exploring their structure-activity relationships (SAR) and the discovery of highly potent derivatives through synthetic modifications (Hayakawa et al., 2004).

Isomorphous Methyl- and Chloro-substituted Analogues

Investigations into isomorphous structures involving substituted small heterocyclic analogues, akin to the target compound, demonstrate adherence to the chlorine-methyl (Cl-Me) exchange rule. These studies contribute to the understanding of disorder in molecular structures and the challenges in detecting isomorphism automatically during data-mining processes (Rajni Swamy et al., 2013).

Spectroscopic Properties and Theoretical Study

The electronic absorption, excitation, and fluorescence properties of compounds structurally related to "this compound" have been examined. This research provides insights into the excited-states populated in various solvents, contributing to the understanding of molecular properties through experimental and theoretical approaches (Al-Ansari, 2016).

Synthesis and Antimicrobial Activity

Further research includes the synthesis of nicotinic acid hydrazide derivatives and their evaluation for antimycobacterial activity. This work demonstrates the potential of compounds with similar structures for developing new antimicrobial agents (Sidhaye et al., 2011).

Organotin(IV) Complexes for Antimicrobial Applications

The synthesis of organotin(IV) complexes derived from related compounds has been explored for their antimicrobial activities. These studies highlight the therapeutic potential of such complexes against various bacterial and fungal strains, pointing towards applications in drug development (Singh et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. The pyridine and thiophene rings could potentially interact with biological targets through pi stacking or hydrogen bonding .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. The combination of a pyrrolidine, pyridine, thiophene, and cyclopentyl ring in one molecule is quite interesting, and could potentially have interesting biological effects .

properties

IUPAC Name

(3-pyridin-2-ylpyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-18(19(9-2-3-10-19)17-7-5-13-23-17)21-12-8-15(14-21)16-6-1-4-11-20-16/h1,4-7,11,13,15H,2-3,8-10,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAQAVMVGHQWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.